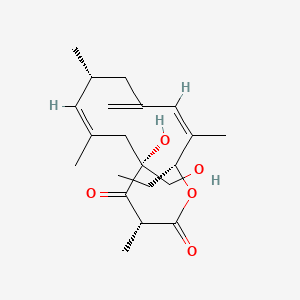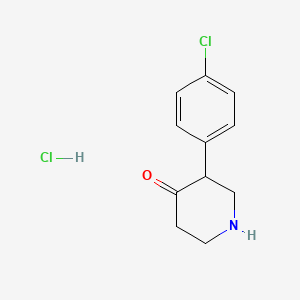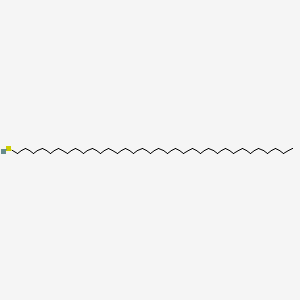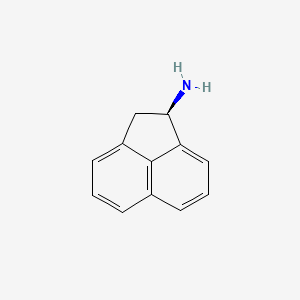![molecular formula C29H32O7S B570506 2-[6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid CAS No. 1390641-84-5](/img/structure/B570506.png)
2-[6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with a molecular formula of C29H32O7S . It is characterized by a benzofuran ring attached to an acetic acid group, and a biphenyl group substituted with a methylsulfonylpropoxy group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a benzofuran ring, a biphenyl group, and a methylsulfonylpropoxy group . The benzofuran ring and the biphenyl group contribute to the compound’s aromaticity, while the methylsulfonylpropoxy group adds polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 524.6 g/mol . Other properties such as solubility, melting point, and boiling point are not specified in the available resources .将来の方向性
作用機序
Target of Action
The primary target of rac-TAK-875, also known as Fasiglifam, is the Free Fatty Acid Receptor 1 (FFAR1) , also known as G-protein-coupled receptor 40 (GPR40) . FFAR1/GPR40 is expressed in pancreatic β cells and plays a key role in stimulating and regulating insulin production .
Mode of Action
Fasiglifam acts as an ago-allosteric modulator with partial agonistic activity for FFAR1 . It potentiates insulin secretion in a glucose-dependent manner by activating FFAR1 . Fasiglifam shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) .
Biochemical Pathways
Fasiglifam affects the biochemical pathway involving FFAR1/GPR40, which mediates the glucose-stimulated insulin secretion (GSIS) from pancreatic β cells . When blood glucose and fatty acid levels rise after a meal, FFAR1 stimulates pancreatic β cells to release insulin, lowering blood glucose levels .
Pharmacokinetics
The pharmacokinetics of Fasiglifam involve its absorption, distribution, metabolism, and excretion (ADME). The oral bioavailability of Fasiglifam is reported to be 86.85% . The in vivo exposures of Fasiglifam-acylglucuronide, a metabolite of Fasiglifam, in terms of AUC0-t were 17.54 and 22.29% of that of Fasiglifam after intravenous and oral administration, respectively .
Result of Action
Fasiglifam significantly improves glycemic control in type 2 diabetes patients with a minimum risk of hypoglycemia . It enhances the secretion of insulin in a glucose-dependent manner, meaning it only acts when the patient needs it, such as when blood glucose and fatty acid levels rise after a meal .
Action Environment
The action of Fasiglifam is influenced by environmental factors such as the presence of glucose and fatty acids in the blood. Its insulinotropic effect is potentiated in conjunction with plasma free fatty acids (FFAs) in vivo . Therefore, the efficacy of Fasiglifam can be influenced by the patient’s diet and metabolic state.
生化学分析
Biochemical Properties
“rac-TAK-875” potentiates insulin secretion in a glucose-dependent manner by activating FFAR1 expressed in pancreatic β cells . It acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . In both Ca 2+ influx and insulin secretion assays using cell lines and mouse islets, “rac-TAK-875” showed positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) .
Cellular Effects
“rac-TAK-875” has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β cells . This effect is glucose-dependent, suggesting that “rac-TAK-875” may have a role in regulating glucose metabolism within the cell .
Molecular Mechanism
The molecular mechanism of action of “rac-TAK-875” involves its interaction with FFAR1/GPR40. It acts as an ago-allosteric modulator of FFAR1, exerting its effects by acting cooperatively with endogenous plasma free fatty acids . This suggests that “rac-TAK-875” may bind to distinct binding sites on the FFAR1 receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “rac-TAK-875” have been observed to change over time. For instance, treatment of hepatocytes with radiolabeled “rac-TAK-875” resulted in a covalent binding burden (CVB) of 2.0 mg/day, which is above the threshold of 1 mg/day considered to be a risk for drug-induced liver injury (DILI) .
Dosage Effects in Animal Models
In animal models, the effects of “rac-TAK-875” vary with different dosages. For example, “rac-TAK-875” at a dosage of 1000 mg/kg/day formed significant amounts of a metabolite in rat liver that was associated with increases in ALT, bilirubin, and bile acids, and microscopic findings of hepatocellular hypertrophy and single cell necrosis .
Metabolic Pathways
“rac-TAK-875” is involved in several metabolic pathways. It forms a reactive acyl glucuronide (AG) and possibly an acyl-CoA thioester intermediate in hepatocytes . This suggests that “rac-TAK-875” may interact with enzymes or cofactors involved in these metabolic pathways .
Transport and Distribution
“rac-TAK-875” is transported and distributed within cells and tissues. It inhibits multiple influx (NTCP and OATPs) and efflux (BSEP and MRPs) hepatobiliary bile acid transporters at micromolar concentrations . This suggests that “rac-TAK-875” may interact with these transporters, affecting its localization or accumulation within cells .
Subcellular Localization
Given its interaction with FFAR1/GPR40, a receptor known to be located in the cell membrane , it can be inferred that “rac-TAK-875” may also be located in the cell membrane where it can interact with this receptor.
特性
IUPAC Name |
2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCALJIHZVNMGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

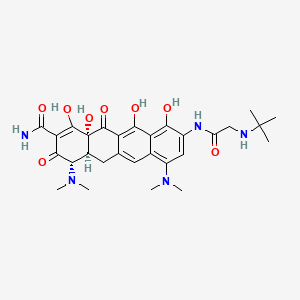

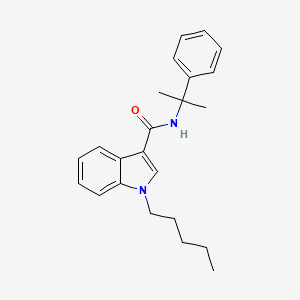

![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/no-structure.png)
